molecular formula C5HF9O B1597115 2,2,3,3,4,4,5,5,5-Nonafluoropentanal CAS No. 375-53-1

2,2,3,3,4,4,5,5,5-Nonafluoropentanal

Cat. No. B1597115
CAS RN: 375-53-1
M. Wt: 248.05 g/mol
InChI Key: ILSWGKFIWBVLDG-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoropentanal (NFP) is a fluorinated organic compound belonging to the group of halogenated aliphatic aldehydes. It is a colorless liquid with a boiling point of 104°C and a melting point of -7°C. NFP is a key intermediate in the synthesis of a variety of fluorinated compounds and has been used in the synthesis of a wide range of fluorinated compounds for various applications, as well as in the synthesis of pharmaceuticals and other materials.

Scientific Research Applications

Biodegradable Polyurethanes Synthesis

A study explored the synthesis of novel biodegradable polyurethanes using fluorinated aliphatic side chains derived from compounds like 5H–octafluoropentanoylfluoride, which is structurally related to 2,2,3,3,4,4,5,5,5-Nonafluoropentanal. These polyurethanes, incorporating fluoro chain extenders, displayed unique properties like increased molecular weight with higher fluorine content and altered thermal and mechanical properties. They also exhibited increased chemical resistance and different levels of hydrolytic degradation, which are significant for biomedical applications (Su et al., 2017).

Photocatalytic Decomposition

Research on the decomposition of nonafluoropentanoic acid (a compound similar in structure to 2,2,3,3,4,4,5,5,5-Nonafluoropentanal) by a heteropolyacid photocatalyst in water at room temperature under UV-Vis irradiation was conducted. This process resulted in the decomposition of the acid to F− and CO2 without producing environmentally harmful species. The study highlights the potential of using photocatalytic methods for environmental remediation and the degradation of complex fluorinated compounds (Hori et al., 2004).

Synthesis of Esters via Horner—Emmons Olefination

A study detailed the synthesis of various esters by condensing 2,2,3,3,4,4,5,5-octafluoropentanal, a compound closely related to 2,2,3,3,4,4,5,5,5-Nonafluoropentanal, with different diisopropoxyphosphono- and diethoxyphosphono-2-butenoates. The resulting compounds, due to their fluorinated structure, could have potential applications in the development of novel pharmaceuticals and materials (Odinokov et al., 1995).

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSWGKFIWBVLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CHO, C5HF9O
Record name Pentanal, 2,2,3,3,4,4,5,5,5-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377824
Record name Perfluorovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,5-Nonafluoropentanal

CAS RN

375-53-1
Record name Perfluorovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375-53-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Reactant of Route 2
2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Reactant of Route 3
2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Reactant of Route 4
2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Reactant of Route 5
2,2,3,3,4,4,5,5,5-Nonafluoropentanal
Reactant of Route 6
2,2,3,3,4,4,5,5,5-Nonafluoropentanal

Citations

For This Compound
4
Citations
RXS Furtado, CA Sabatini, IK Sakamoto, M Zaiat… - Journal of Water …, 2023 - Elsevier
Among the perfluorinated compounds (PFCs), perfluorooctane sulfonic acid (PFOS) is one of the most used ones worldwide, specially in the textile industry as a surfactant. In addition, …
Number of citations: 2 www.sciencedirect.com
RX de S Furtado, CA Sabatini, IK Sakamoto… - JOURNAL OF WATER …, 2022 - bv.fapesp.br
Among the perfluorinated compounds (PFCs), perfluorooctane sulfonic acid (PFOS) is one of the most used ones worldwide, specially in the textile industry as a surfactant. In addition, …
Number of citations: 0 bv.fapesp.br
X Li, D Cui, B Ng, OD Ogunbiyi, MG de Navarro… - Journal of Hazardous …, 2023 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) are a group of anthropogenic pollutants that are found ubiquitously in surface and drinking water supplies. Due to their persistent nature, …
Number of citations: 4 www.sciencedirect.com
M Altarawneh - Atmospheric Pollution Research, 2021 - Elsevier
The potential synthesis of the notorious perfluorocarboxylic acids (PFCAs, CF 3 (CF 2 ) n C(O)OH) from the atmospheric degradation of fluorotelomer alcohols (FTOHs, CF 3 (CF 2 ) n …
Number of citations: 8 www.sciencedirect.com

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